molecular formula C28H34ClFN6O2 B12987587 2-((6-((R)-4-(6-(3-Chloro-4-fluorophenyl)-2-((R)-2-methylpyrrolidin-1-yl)pyrimidin-4-yl)-3-methylpiperazin-1-yl)-5-methylpyridin-3-yl)oxy)ethanol

2-((6-((R)-4-(6-(3-Chloro-4-fluorophenyl)-2-((R)-2-methylpyrrolidin-1-yl)pyrimidin-4-yl)-3-methylpiperazin-1-yl)-5-methylpyridin-3-yl)oxy)ethanol

Cat. No.: B12987587
M. Wt: 541.1 g/mol
InChI Key: DJJAPLFKZSYEKL-WOJBJXKFSA-N
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Description

2-((6-(®-4-(6-(3-Chloro-4-fluorophenyl)-2-(®-2-methylpyrrolidin-1-yl)pyrimidin-4-yl)-3-methylpiperazin-1-yl)-5-methylpyridin-3-yl)oxy)ethanol is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including pyrimidine, piperazine, and pyridine rings, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(®-4-(6-(3-Chloro-4-fluorophenyl)-2-(®-2-methylpyrrolidin-1-yl)pyrimidin-4-yl)-3-methylpiperazin-1-yl)-5-methylpyridin-3-yl)oxy)ethanol typically involves multi-step organic synthesis. Key steps may include:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperazine ring: This step may involve nucleophilic substitution reactions.

    Attachment of the pyridine ring: This can be done through coupling reactions.

    Final assembly: The final compound is assembled through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((6-(®-4-(6-(3-Chloro-4-fluorophenyl)-2-(®-2-methylpyrrolidin-1-yl)pyrimidin-4-yl)-3-methylpiperazin-1-yl)-5-methylpyridin-3-yl)oxy)ethanol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine

In medicine, this compound could be investigated for its pharmacological properties, including its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its complex structure may allow for specific interactions with biological targets.

Industry

In industry, this compound may be used in the development of new materials with unique properties, such as polymers or coatings. Its chemical reactivity can be harnessed for various industrial applications.

Mechanism of Action

The mechanism of action of 2-((6-(®-4-(6-(3-Chloro-4-fluorophenyl)-2-(®-2-methylpyrrolidin-1-yl)pyrimidin-4-yl)-3-methylpiperazin-1-yl)-5-methylpyridin-3-yl)oxy)ethanol likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-((6-(®-4-(6-(3-Chloro-4-fluorophenyl)-2-(®-2-methylpyrrolidin-1-yl)pyrimidin-4-yl)-3-methylpiperazin-1-yl)-5-methylpyridin-3-yl)oxy)ethanol: shares similarities with other compounds containing pyrimidine, piperazine, and pyridine rings.

    2-((6-(®-4-(6-(3-Chloro-4-fluorophenyl)-2-(®-2-methylpyrrolidin-1-yl)pyrimidin-4-yl)-3-methylpiperazin-1-yl)-5-methylpyridin-3-yl)oxy)ethanol: is unique due to its specific combination of functional groups and stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which can result in unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C28H34ClFN6O2

Molecular Weight

541.1 g/mol

IUPAC Name

2-[6-[(3R)-4-[6-(3-chloro-4-fluorophenyl)-2-[(2R)-2-methylpyrrolidin-1-yl]pyrimidin-4-yl]-3-methylpiperazin-1-yl]-5-methylpyridin-3-yl]oxyethanol

InChI

InChI=1S/C28H34ClFN6O2/c1-18-13-22(38-12-11-37)16-31-27(18)34-9-10-35(20(3)17-34)26-15-25(21-6-7-24(30)23(29)14-21)32-28(33-26)36-8-4-5-19(36)2/h6-7,13-16,19-20,37H,4-5,8-12,17H2,1-3H3/t19-,20-/m1/s1

InChI Key

DJJAPLFKZSYEKL-WOJBJXKFSA-N

Isomeric SMILES

C[C@@H]1CCCN1C2=NC(=CC(=N2)N3CCN(C[C@H]3C)C4=NC=C(C=C4C)OCCO)C5=CC(=C(C=C5)F)Cl

Canonical SMILES

CC1CCCN1C2=NC(=CC(=N2)N3CCN(CC3C)C4=NC=C(C=C4C)OCCO)C5=CC(=C(C=C5)F)Cl

Origin of Product

United States

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